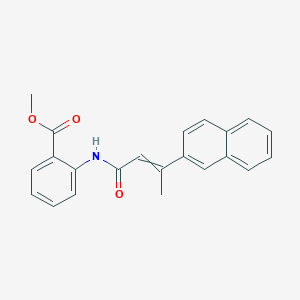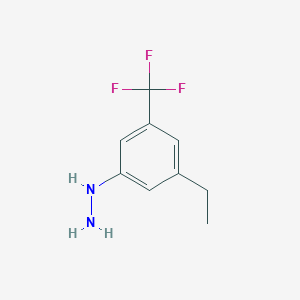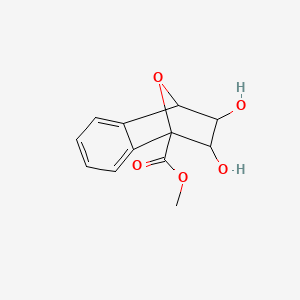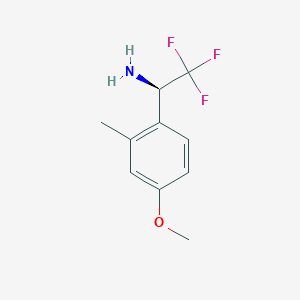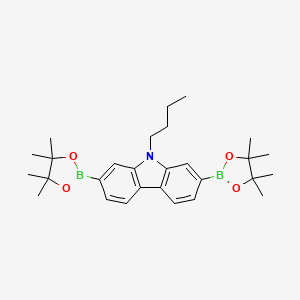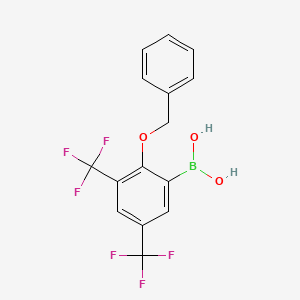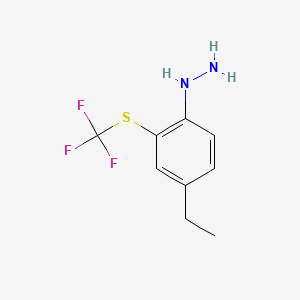
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with ethyl and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of corresponding hydrazine derivatives with ethyl acetoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0-78°C for durations of 1-16 hours . Industrial production methods may involve scalable solvent-free reactions to enhance yield and efficiency .
Chemical Reactions Analysis
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine group.
Common reagents used in these reactions include bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific substituents and chemical properties
Properties
Molecular Formula |
C9H11F3N2S |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
[4-ethyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-7(14-13)8(5-6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
CXSTYTIZNUMPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


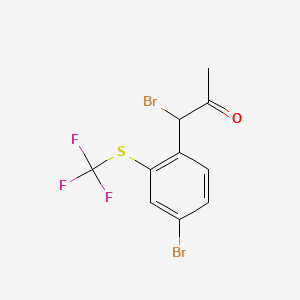


![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
